molecular formula C13H15ClO3 B8596893 Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate

Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate

Cat. No.: B8596893
M. Wt: 254.71 g/mol
InChI Key: JKXITWGBCUEPNK-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate is an organic compound characterized by the presence of a cyclobutane ring, a carboxylate ester group, and a chlorophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate typically involves the esterification of 1-(3-chlorophenoxy)cyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: A precursor in the synthesis of Ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate.

    Ethyl cyclobutanecarboxylate: Lacks the chlorophenoxy substituent, resulting in different chemical properties and reactivity.

    1-(3-chlorophenoxy)cyclobutanecarboxylic acid: The acid form of the compound, used as an intermediate in its synthesis.

Uniqueness: this compound is unique due to the presence of both the cyclobutane ring and the chlorophenoxy group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate

InChI

InChI=1S/C13H15ClO3/c1-2-16-12(15)13(7-4-8-13)17-11-6-3-5-10(14)9-11/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

JKXITWGBCUEPNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3-chlorophenol (7.5 g, 58.0 mmol) in N,N-dimethylformamide (125 mL) was added cesium carbonate (28.3 g, 87 mmol) followed by the addition of ethyl 1-bromocyclobutanecarboxylate (9.8 mL, 58.0 mmol). The reaction mixture was stirred at 55° C. overnight. The solid was removed by filtration, and the filtrate was concentrated under reduced pressure. Purification by column chromatography (silica, heptane/ethyl acetate, 7:1) afforded ethyl 1-(3-chlorophenoxy)cyclobutanecarboxylate. MS (ESI+) m/z 255 (M+H)+.
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cesium carbonate
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125 mL
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